Dmnpe-4
Description
Historical Context of Caged Compounds and Photolabile Protecting Groups
The concept of using light to trigger the release of biologically active molecules originated with the development of photolabile protecting groups (PPGs). Early foundational work in this area includes the demonstration by Barltrop and Schofield in 1962, who used UV light to release glycine (B1666218) from N-benzylglycine wikipedia.org. This initial discovery paved the way for the rapid expansion of the field throughout the 1970s wikipedia.org. A pivotal moment arrived in 1977 when Engels and Schlaeger achieved the photorelease of cyclic adenosine (B11128) monophosphate (cAMP) in rat glioma cells, and Kaplan and co-workers subsequently photoreleased ATP, introducing the widely adopted term "caged" to describe compounds protected by a PPG princeton.eduacs.orgacs.orgnih.govutdallas.edu.
Caged compounds are essentially physiological signaling molecules rendered biologically inert through covalent attachment of a photochemical protecting group acs.org. Upon irradiation with light of an appropriate wavelength, the protecting group is removed, rapidly liberating the active species at its site of action utdallas.edutandfonline.com. Among the various classes of PPGs, nitrobenzyl-based groups, including their dimethoxy derivatives, have become the most prevalent due to their compatibility with diverse functional groups, ease of synthesis, and reasonable light sensitivity acs.orgnih.govannualreviews.org.
Rationale for the Development of DMNPE-4 as a Research Tool
The development of this compound (dimethoxynitrophenyl-EGTA-4) was driven by the need for improved calcium (Ca²⁺) cages that overcome the limitations of earlier compounds. Previous Ca²⁺ cages, such as nitr-2 and nitrophenyl-EGTA (NP-EGTA), presented challenges in certain biological applications princeton.eduutdallas.edunih.gov. Nitr-2, for instance, exhibited slow photochemistry (3.5 s⁻¹) and a relatively low pre-photolysis affinity for Ca²⁺ (Kᴅ = 160 µM), limiting its utility for rapid biological studies princeton.edu. DM-nitrophen, while having a high affinity for Ca²⁺ (Kᴅ = 5 nM), showed significant affinity for Mg²⁺, meaning photolysis could release a mixture of Ca²⁺ and Mg²⁺, which is a disadvantage for studies specifically targeting Ca²⁺ actions in intact cells utdallas.edu.
This compound was specifically engineered as a Ca²⁺-selective, photolabile chelator to enhance Ca²⁺ chelation properties and light absorption capabilities compared to NP-EGTA princeton.edunih.gov. The goal was to create a caged Ca²⁺ compound that required less energy for uncaging, leading to larger changes in free Ca²⁺ concentration and minimizing photobleaching of other optical probes princeton.edu. Its design aimed for a unique combination of properties that would make it an extremely effective Ca²⁺ cage, addressing issues such as slow release kinetics, low affinity, and poor selectivity of its predecessors princeton.edunih.gov.
Fundamental Principles of Spatiotemporal Control in Biological Experimentation
Spatiotemporal control refers to the ability to precisely manipulate events in both space and time, a critical aspect for dissecting dynamic biological processes princeton.edunih.govplos.orgpnas.org. In biological experimentation, light serves as a non-invasive external trigger that offers unparalleled spatiotemporal precision princeton.eduacs.orgnih.govtandfonline.comnih.govacs.orgspiedigitallibrary.org. Caged compounds are central to this approach, enabling researchers to induce rapid concentration jumps of specific cellular effectors within defined subcellular regions princeton.eduacs.orgutdallas.edu.
This method allows for the controlled perturbation and monitoring of fundamental cellular processes with high temporal and spatial resolution in living preparations princeton.edu. Unlike traditional methods of introducing molecules (e.g., microinjection or perfusion), photocleavage of caged compounds does not require chemical reagents, making it a "traceless reagent process" wikipedia.org. This light-based control is bio-orthogonal, meaning it does not interfere with endogenous biological pathways, and light can penetrate living tissue, allowing access to the intracellular environment acs.org. The ability to activate molecules precisely where and when light exposure occurs provides powerful insights into the kinetics and concentration dependence of reactions at otherwise inaccessible sites utdallas.edutandfonline.com.
Overview of this compound's Significance in Modern Photochemistry and Biological Sciences
This compound has emerged as a highly significant tool in modern photochemistry and biological sciences, particularly for studying calcium signaling. It is recognized as an extremely effective Ca²⁺-selective cage princeton.edunih.govglpbio.commedchemexpress.com. Its importance stems from its superior physicochemical properties, which allow for rapid and efficient release of Ca²⁺ upon photolysis, typically at 350 nm nih.govglpbio.commedchemexpress.comtocris.comrndsystems.com.
Key properties contributing to this compound's utility include its high affinity for Ca²⁺ (Kᴅ values of 48 nM at pH 7.2 and 19 nM at pH 7.4), a substantial extinction coefficient of 5120 M⁻¹cm⁻¹ at 350 nm (significantly higher than NP-EGTA's 975 M⁻¹cm⁻¹), and a quantum yield of photolysis of 0.09 princeton.edunih.govglpbio.commedchemexpress.comtocris.comrndsystems.com. Furthermore, this compound exhibits biphasic Ca²⁺ release kinetics, with 70% released rapidly (approx. 48,000 s⁻¹) and the remaining 30% at a slower rate (1.5 s⁻¹) princeton.edunih.gov. The photoproducts of this compound bind Ca²⁺ with very low affinity (Kᴅ in the range of 2 mM at pH 7.2), ensuring that most of the bound Ca²⁺ is released efficiently princeton.edunih.gov.
These characteristics make this compound particularly valuable for experiments on living cells, as they facilitate large and rapid changes in free Ca²⁺ concentration while minimizing cell photodamage and photobleaching of other fluorescent probes princeton.edu. This compound is also cell-permeable in its AM-caged-calcium form glpbio.commedchemexpress.comtocris.comrndsystems.com. Its application extends to two-photon uncaging, enabling highly localized, three-dimensionally resolved chemical release within biological samples, which is crucial for investigating intercellular communication and intracellular ion movements spiedigitallibrary.orgglpbio.commedchemexpress.comtocris.comrndsystems.comfrontiersin.org.
The following table summarizes key physicochemical properties of this compound:
| Property | Value | Reference |
| Ca²⁺ Affinity (Kᴅ, pH 7.2) | 48 nM | princeton.edunih.govglpbio.commedchemexpress.comtocris.com |
| Ca²⁺ Affinity (Kᴅ, pH 7.4) | 19 nM | princeton.edunih.govglpbio.commedchemexpress.comtocris.com |
| Extinction Coefficient (350 nm) | 5120 M⁻¹cm⁻¹ | princeton.edunih.govglpbio.commedchemexpress.comtocris.com |
| Quantum Yield of Photolysis | 0.09 | princeton.edunih.govglpbio.commedchemexpress.comtocris.com |
| Ca²⁺ Release Kinetics | Biphasic: 70% at ~48,000 s⁻¹, 30% at 1.5 s⁻¹ | princeton.edunih.gov |
| Photoproduct Ca²⁺ Affinity | ~2 mM (pH 7.2) | princeton.edunih.gov |
| Selectivity | Selective for Ca²⁺ over Mg²⁺ (Kᴅ Mg²⁺ = 10 mM) | glpbio.commedchemexpress.comtocris.comrndsystems.com |
| Cell Permeability | Yes (as AM-caged-calcium) | glpbio.commedchemexpress.comtocris.comrndsystems.com |
Table 1: Key Physicochemical Properties of this compound
Structure
2D Structure
Properties
Molecular Formula |
C22H27N3Na4O14 |
|---|---|
Molecular Weight |
649.4 g/mol |
IUPAC Name |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C22H31N3O14.4Na/c1-36-16-7-14(15(25(34)35)8-17(16)37-2)18(9-24(12-21(30)31)13-22(32)33)39-6-5-38-4-3-23(10-19(26)27)11-20(28)29;;;;/h7-8,18H,3-6,9-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33);;;;/q;4*+1/p-4 |
InChI Key |
PZRSWRTYXZSYNF-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])OCCOCCN(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Synonyms |
dimethoxynitrophenyl-EGTA-4 DMNPE-4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatives of Dmnpe 4
Strategies for DMNPE-4 Core Structure Synthesis
The core DMNPE (4,5-dimethoxy-2-nitrophenyl)ethyl caging group is typically derived from 4,5-dimethoxy-2-nitroacetophenone. A common synthetic route involves preparing the diazoethane (B72472) precursor, 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane (B141371), from 4,5-dimethoxy-2-nitroacetophenone hydrazone. This conversion is often achieved by oxidation with manganese(IV) oxide (MnO2) thermofisher.comthermofisher.com. This diazo compound is highly reactive and can then be used to form photolabile bonds with various functional groups on target biomolecules thermofisher.comnih.gov.
Chemical Modifications for Caging Diverse Biomolecules
This compound's versatility lies in its ability to be chemically linked to a broad spectrum of biomolecules, effectively "caging" their activity until light-induced release.
For calcium caging, this compound is incorporated into chelators like EGTA (ethylene glycol tetraacetic acid). DMNPE-EGTA analogues, such as this compound itself, are designed to bind calcium with high affinity before photolysis, and upon irradiation, they fragment to yield low-affinity products, thereby releasing bound calcium princeton.eduuga.eduresearchgate.net. The synthesis of DMNPE-EGTA derivatives extends routes used for other photolabile EGTA analogues, introducing dimethoxy substituents to improve optical and chelation properties princeton.edu. This compound, for instance, exhibits a high affinity for Ca2+ (Kd of 48 nM at pH 7.2) and a large extinction coefficient of 5120 M⁻¹ cm⁻¹ at 350 nm, with a quantum yield of photolysis of 0.09 princeton.edu.
Table 1: Properties of this compound Caged Calcium Compound princeton.edu
| Property | Value |
| Kd for Ca2+ (pH 7.2) | 48 nM |
| Extinction Coefficient | 5120 M⁻¹ cm⁻¹ at 350 nm |
| Quantum Yield | 0.09 |
| Ca2+ Release Kinetics | Biphasic (70% at ~48,000 s⁻¹, 30% at 1.5 s) |
DMNPE has been used to cage neurotransmitters by modifying their carboxylate or amino groups. While other caging groups like CNB (o-nitrobenzyl) and MNI (4-methoxy-7-nitroindolinyl) are also used for neurotransmitters like glutamate (B1630785) and GABA, DMNPE is noted for its ability to mask carboxylates annualreviews.orgthermofisher.com. For example, electron-rich analogues like DMCNB-Glu (a DMNPE-related compound) have shown very rapid release rates upon laser flash-photolysis (200,000 s⁻¹) nih.gov.
DMNPE is effectively employed for caging nucleotides, often by forming a photolabile ester bond with a phosphate (B84403) group.
ATP (Adenosine Triphosphate): DMNPE-caged ATP is synthesized by attaching the DMNPE caging group to the terminal phosphate of ATP via a photolabile covalent bond instras.com. This renders ATP biologically inactive until UV light exposure (e.g., 365 nm) triggers the release of active ATP instras.com. While DMNPE-caged ATP has a relatively low quantum efficiency (0.07) and a slower photolysis rate (18 s⁻¹) compared to some other caging groups like NPE (nitrophenylethyl) wiley-vch.debiosyn.comutdallas.edu, it remains a valuable tool for studies requiring controlled ATP release instras.com.
NAADP (Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate): The synthesis of DMNPE-caged NAADP typically involves a chemo-enzymatic approach. The 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane reagent is reacted with NADP (nicotinamide adenine dinucleotide phosphate) to yield caged NADP. This caged NADP is then converted to DMNPE-caged NAADP through an enzyme-catalyzed base-exchange reaction using ADP-ribosyl cyclase and nicotinic acid nih.govnih.govresearchgate.net. This method circumvents issues with direct caging of NAADP under acidic conditions, which can lead to multiple caging or hydrolysis nih.gov. DMNPE-caged NAADP has an extinction coefficient of 8900 M⁻¹ cm⁻¹ at 350 nm and a quantum yield of 0.20 at pH 7 nih.gov.
Table 2: Photochemical Properties of DMNPE-Caged Nucleotides
| Compound | Extinction Coefficient (ε) | Absorption Max (nm) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) |
| DMNPE-caged ATP | 5000 M⁻¹ cm⁻¹ biosyn.com | 350 biosyn.com | 0.07 wiley-vch.debiosyn.com | 18 wiley-vch.debiosyn.com |
| DMNPE-caged NAADP | 8900 M⁻¹ cm⁻¹ nih.gov | 350 nih.gov | 0.20 nih.gov | Not specified |
This compound is also employed to cage reporter molecules, enabling light-controlled activation of their functions.
Luciferin (B1168401): DMNPE-caged D-luciferin is a D-luciferin ester derivative designed to efficiently cross cell membranes biotium.comozbiosciences.combiosynth.com. Once inside the cell, active D-luciferin can be released either by UV photolysis or by continuous hydrolysis by intracellular esterases biotium.comozbiosciences.comfishersci.com. This dual release mechanism allows for both burst and sustained delivery of luciferin for bioluminescence assays biotium.comozbiosciences.com.
siRNA (small interfering RNA): DMNPE groups are used to cage siRNA molecules, effectively inhibiting their gene silencing activity until light activation. This caging is often achieved by installing DMNPE groups on the terminal phosphates of double-stranded RNA (dsRNA) nih.govoup.comnih.gov. This modification limits RNA interference (RNAi) until UV irradiation cleaves the DMNPE groups, releasing the active siRNA nih.govnih.gov. Studies have shown that while DMNPE caging can achieve significant inhibition of siRNA activity, complete inhibition and full restoration upon uncaging can vary depending on the caging strategy and location of the DMNPE groups nih.govbeilstein-journals.org. For example, statistically incorporated DMNPE groups on siRNA have been reported to achieve 80-100% restoration of full siRNA function after UV irradiation nih.gov. The synthesis of tetra-DMNPE-modified duplex RNA is facilitated by the regiospecificity of DMNPE for terminal phosphates over internal phosphates or nucleobases nih.gov.
Photochemical Mechanisms and Spectroscopic Characterization of Dmnpe 4
Mechanistic Pathway of the Dimethoxy-2-nitrophenyl Chromophore Photolysis
The photolysis of DMNPE-4, featuring the dimethoxy-2-nitrophenyl chromophore, proceeds via a well-established mechanism characteristic of ortho-nitrobenzyl compounds. Upon absorption of a photon, the excited nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the rapid formation of an aci-nitro intermediate. princeton.eduacs.orgacs.orgresearchgate.net This highly energetic intermediate then undergoes a series of subsequent thermal reactions. Specifically, the aci-nitro intermediate typically undergoes an irreversible cyclization to form a 1,3-dihydrobenz[c]isoxazol-1-ol. acs.org This cyclic intermediate then undergoes ring-opening, followed by hydrolysis, which ultimately results in the cleavage of the bond linking the cage to the caged molecule (in this case, EGTA, which then releases Ca²⁺). The final organic byproduct of this fragmentation is an o-nitrosobenzaldehyde derivative. acs.org The presence of the dimethoxy substituents on the nitrophenyl chromophore influences the photochemical properties, including the rate of this complex rearrangement. princeton.edu
Quantitative Studies of Photochemical Efficiency, Including Quantum Yield and Extinction Coefficient
The photochemical efficiency of this compound is characterized by its extinction coefficient and quantum yield of photolysis. The extinction coefficient (ε) quantifies how strongly a substance absorbs light at a particular wavelength. For this compound, the extinction coefficient is reported as 5120 M⁻¹ cm⁻¹ at 350 nm. princeton.edutocris.comrndsystems.com This value indicates a substantial absorption of ultraviolet light, making it suitable for single-photon uncaging applications. princeton.edu
The quantum yield (Φ) of photolysis represents the efficiency of the photochemical reaction, defined as the number of molecules that undergo photolysis per photon absorbed. For single-photon (UV) photolysis of this compound, the quantum yield is 0.09. princeton.edutocris.comrndsystems.com For two-photon excitation, a higher quantum yield of 0.20 has been reported. nih.gov These quantitative parameters are crucial for determining the amount of light energy required to achieve a desired concentration jump of the released calcium ions.
Table 1: Photochemical Properties of this compound
| Property | Value | Wavelength (nm) | Reference |
| Extinction Coefficient (ε) | 5120 M⁻¹ cm⁻¹ | 350 | princeton.edutocris.comrndsystems.com |
| Quantum Yield (Φ) - UV Photolysis | 0.09 | Not specified (UV) | princeton.edutocris.comrndsystems.com |
| Quantum Yield (Φ) - Two-Photon Excitation | 0.20 | 705 | nih.gov |
Analysis of Photorelease Kinetics and Transient Intermediates in this compound Photolysis
The photorelease of calcium from this compound exhibits biphasic kinetics. Approximately 70% of the caged calcium is released with a rapid rate of about 48,000 s⁻¹, while the remaining 30% is released at a slower rate of 1.5 s⁻¹. princeton.eduacs.org This biphasic nature suggests distinct kinetic pathways or populations within the uncaging process. Upon photolysis, the photoproducts of this compound bind calcium with very low affinity, characterized by a dissociation constant (K_d) in the range of 2 mM at pH 7.2. princeton.edutocris.comacs.orgrndsystems.com This significant reduction in affinity (from nM to mM range) ensures efficient net release of bound calcium. princeton.edu
The photolysis process involves the formation of transient intermediates, notably the aci-nitro tautomer. princeton.eduacs.orgacs.orgresearchgate.net These intermediates are short-lived and can be detected using time-resolved spectroscopic techniques such as laser flash photolysis, which monitors transient absorbance changes. princeton.eduacs.orginflibnet.ac.innumberanalytics.commit.edu For this compound, absorption transients related to these intermediates have been monitored at 457 nm following laser photolysis. princeton.edu The decay rates of these aci-nitro intermediates are influenced by factors such as the specific substituents on the chromophore, the solvent environment, and the pH of the solution. acs.orgresearchgate.net
Table 2: Calcium Release Kinetics of this compound
| Kinetic Phase | Percentage of Release | Rate Constant (s⁻¹) | Reference |
| Fast Phase | 70% | ~48,000 | princeton.eduacs.org |
| Slow Phase | 30% | 1.5 | princeton.eduacs.org |
Influence of Environmental Factors on this compound Photochemical Properties
Ionic strength is another environmental factor that affects the calcium binding affinity of this compound. The affinity of this compound for Ca²⁺ is dependent on both pH and ionic strength. jneurosci.orgnih.gov For instance, a K_d of 48 nM for Ca²⁺ is reported at pH 7.2 under mammalian ionic strength conditions (approximately 280 mM). jneurosci.orgnih.gov Experimental measurements of this compound's calcium affinity have often been conducted with controlled ionic strength, such as 100 mM KCl. princeton.edu While the influence on calcium binding affinity is clear, detailed studies explicitly quantifying the impact of varying ionic strength solely on the kinetics or dynamics of the uncaging process (i.e., the rate of calcium release) for this compound are not extensively detailed in the provided literature. The primary effect highlighted is on the pre-photolysis calcium binding.
Two-Photon Excitation Photochemistry of this compound and its Derivatives
This compound is well-suited for two-photon excitation (TPE) photochemistry, offering advantages such as enhanced spatial resolution and deeper tissue penetration compared to conventional single-photon UV photolysis. nih.govfrontiersin.orgnih.gov this compound exhibits good two-photon absorption at 705 nm. nih.gov This property allows for highly localized uncaging of calcium with femtoliter precision. frontiersin.orgnih.gov
A notable advantage of this compound in TPE experiments is its performance in the presence of magnesium ions. Two-photon excitation photolysis (TPP) of this compound complexed with Ca²⁺ yields comparable amplitudes and time courses of Ca²⁺ release signals both in the presence and absence of physiological concentrations of Mg²⁺ (e.g., 10 mM Mg²⁺). nih.gov This contrasts with other widely used calcium cages like DM-nitrophen, whose photorelease of Ca²⁺ is significantly hindered by the presence of Mg²⁺. nih.gov This Mg²⁺ tolerance makes this compound particularly valuable for studies in biological systems where Mg²⁺ is abundant. The quantum yield for two-photon photolysis of this compound is reported as 0.20, indicating efficient uncaging under TPE conditions. nih.gov The development of this compound was partly driven by the observation that dimethoxy-ortho-nitrobenzyl chromophores conferred sufficient absorptivity for effective two-photon excitation. frontiersin.orgnih.gov
Mechanistic Insights into Dmnpe 4 Interactions in Research Models
Chelation Properties and Calcium Binding/Release Kinetics of DMNPE-4
This compound is characterized as a calcium cage that effectively chelates and sequesters calcium ions tocris.comrndsystems.combio-techne.comtocris.comfishersci.com. Its affinity for calcium is high before photolysis, with dissociation constant (Kd) values reported as 48 nM at pH 7.2 and 19 nM at pH 7.4 tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.wsmedchemexpress.com. This high affinity ensures that a significant proportion of this compound is bound to Ca²⁺ under typical resting intracellular calcium conditions (10–100 nM [Ca²⁺]) researchgate.net.
Upon photolysis, this compound undergoes a significant conformational change, resulting in a dramatic decrease in its affinity for calcium. The Kd for calcium after uncaging increases to approximately 2 mM at pH 7.2 tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.wsmedchemexpress.com. This represents a substantial change in affinity, often exceeding 10,000-fold, which is crucial for effectively releasing bound calcium into the intracellular environment researchgate.net.
The release of calcium from this compound upon photolysis is rapid and efficient, typically occurring with UV light at 350 nm tocris.comrndsystems.combio-techne.comtocris.comfishersci.com. The calcium release kinetics are biphasic, with approximately 70% of the bound calcium released at a very fast rate of about 48,000 s⁻¹, and the remaining 30% released at a slower rate of 1.5 s⁻¹ princeton.educolab.ws. This compound also exhibits a high extinction coefficient of 5120 M⁻¹ cm⁻¹ at 350 nm and a quantum yield of photolysis of 0.09 tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.ws. These optical properties are superior to some earlier caged calcium compounds like nitrophenyl-EGTA (NP-EGTA), which has a lower extinction coefficient of 975 M⁻¹ cm⁻¹ princeton.educolab.ws.
Table 1: this compound Chelation and Photolysis Properties
| Property | Value | Conditions (where specified) | Source |
| Kd for Ca²⁺ (pre-photolysis) | 48 nM | pH 7.2 | tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.ws |
| 19 nM | pH 7.4 | tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.ws | |
| Kd for Ca²⁺ (post-photolysis) | ~2 mM | pH 7.2 | tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.wsmedchemexpress.com |
| Ca²⁺ Affinity Change (fold) | >10,000-fold decrease | researchgate.net | |
| Photolysis Wavelength | 350 nm | tocris.comrndsystems.combio-techne.comtocris.comfishersci.com | |
| Extinction Coefficient | 5120 M⁻¹ cm⁻¹ | at 350 nm | tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.ws |
| Quantum Yield of Photolysis | 0.09 | tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.ws | |
| Ca²⁺ Release Kinetics | Biphasic: 70% at ~48,000 s⁻¹, 30% at 1.5 s⁻¹ | princeton.educolab.ws |
Selectivity of this compound for Divalent Cations (e.g., Calcium vs. Magnesium)
The selectivity of a calcium chelator for Ca²⁺ over other prevalent divalent cations, particularly magnesium (Mg²⁺), is crucial for accurate studies of calcium signaling. This compound demonstrates good selectivity for Ca²⁺ over Mg²⁺, with a Kd for Mg²⁺ reported as 10 mM tocris.comrndsystems.combio-techne.comtocris.comfishersci.com. This relatively low affinity for magnesium is a significant advantage compared to some other caged calcium compounds, such as DM-nitrophen, which has a higher affinity for Mg²⁺ (Kd = 2.5 µM) and can lead to the co-release of magnesium upon photolysis, complicating experimental interpretations utdallas.eduinterchim.frpsu.edu.
The design of this compound, like other tetracarboxylate chelators such as EGTA and BAPTA, contributes to its sufficient selectivity for divalent cations over monovalent ions (Na⁺, K⁺) and, importantly, for calcium over magnesium princeton.edu. This high Ca²⁺/Mg²⁺ selectivity ensures that the light-induced calcium release is specific, allowing researchers to attribute observed cellular responses directly to calcium transients.
Table 2: this compound Selectivity for Divalent Cations
| Cation | Kd (pre-photolysis) | Source |
| Ca²⁺ | 48 nM (pH 7.2) | tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.ws |
| 19 nM (pH 7.4) | tocris.comrndsystems.combio-techne.comtocris.comfishersci.comprinceton.educolab.ws | |
| Mg²⁺ | 10 mM | tocris.comrndsystems.combio-techne.comtocris.comfishersci.com |
Investigation of Cellular Uptake Mechanisms and Intracellular Distribution of this compound (e.g., AM Esters)
For intracellular applications, this compound is commonly used in its acetoxymethyl (AM) ester form, this compound AM-caged-calcium. This modification renders the compound cell-permeable, allowing it to passively diffuse across the cell membrane tocris.comrndsystems.combio-techne.comtocris.comfishersci.com. Once inside the cell, intracellular esterases cleave the AM groups, converting the this compound AM ester into its charged, cell-impermeable form. This enzymatic cleavage traps the compound within the cell, preventing its efflux and ensuring its intracellular localization medchemexpress.com.
The intracellular distribution of this compound is crucial for achieving precise spatial and temporal control over calcium release. Studies have shown that photolysis of this compound with UV light can produce a uniform and nearly instantaneous increase in intracellular calcium concentration ([Ca²⁺]i) throughout the cell pnas.org. This uniform distribution and rapid uncaging allow for the investigation of calcium signaling without the complexities associated with calcium entry through channels, which can exhibit more complex spatial and temporal patterns pnas.org.
Methods for introducing caged compounds into cells include membrane permeabilization, microinjection, or perfusion from a patch pipette in whole-cell patch-clamp recording utdallas.edu. The cell-permeable AM ester form simplifies the loading process for many cell types, making this compound a versatile tool for studying intracellular calcium dynamics.
Interactions of this compound with Endogenous Buffering Systems and Exogenous Fluorescent Indicators
The efficacy of this compound in modulating intracellular calcium is influenced by its interactions with the complex intracellular environment, including endogenous buffering systems and co-loaded exogenous fluorescent indicators. The affinity of this compound for calcium is known to be dependent on both pH and ionic strength, factors that can vary within different cellular compartments and experimental conditions nih.gov.
Cells possess robust endogenous cytoplasmic calcium buffering systems that regulate resting [Ca²⁺]i nih.govresearchgate.net. When this compound is introduced and subsequently photolyzed, the released calcium interacts with these endogenous buffers. Simulations of calcium transients following this compound photolysis often incorporate the effects of these endogenous buffers and the activity of first-order calcium pumps that work to remove free calcium from the cytoplasm nih.gov. Understanding these interactions is vital for accurately interpreting the magnitude and kinetics of photoreleased calcium.
Furthermore, this compound can interact with exogenous fluorescent calcium indicators that are often co-loaded into cells to monitor [Ca²⁺]i. For instance, this compound has been observed to partially quench the fluorescence of Oregon Green (OG), particularly when this compound is bound to Ca²⁺, and can reduce the indicator's sensitivity to calcium nih.gov. Therefore, when using this compound in conjunction with fluorescent indicators, it is important to account for these interactions in experimental design and data analysis, including considering the indicator's own affinity for calcium in simulations nih.gov. The presence of exogenous caged chelators can also temporarily affect the resting intracellular calcium concentration researchgate.net.
Applications of Dmnpe 4 in Neuroscience Research
Probing Presynaptic Calcium Dynamics and Neurotransmitter Release Mechanisms
The precise relationship between presynaptic calcium influx and neurotransmitter release is fundamental to synaptic transmission. DMNPE-4 has been instrumental in dissecting this relationship by allowing researchers to bypass voltage-gated calcium channels and directly elevate presynaptic [Ca2+] to controlled levels.
Quantitative Analysis of Synaptic Strength and Release Probability
By inducing step-like increases in presynaptic [Ca2+], this compound has enabled the quantitative analysis of key synaptic parameters. The photolysis of this compound allows for the generation of a range of presynaptic calcium concentrations, and the resulting postsynaptic responses can be measured to determine the relationship between calcium levels and neurotransmitter release. This approach has been used to assess the calcium sensitivity of the release machinery and to estimate the probability of neurotransmitter release at individual synapses.
For instance, at crustacean neuromuscular junctions, distinct differences in synaptic strength between phasic and tonic motor neurons have been investigated using this compound. Phasic synapses, which exhibit high initial release probability, are significantly more sensitive to calcium than their tonic counterparts. This difference in calcium sensitivity is a key determinant of their distinct short-term plasticity characteristics.
| Parameter | Phasic Synapses | Tonic Synapses |
|---|---|---|
| Resting [Ca2+]i | ~200 nM | ~200 nM |
| Peak [Ca2+]i after single action potential | ~10-20 µM | ~1-2 µM |
| Release Probability (initial) | High | Low |
| Short-term Plasticity | Depression | Facilitation |
Examination of Calcium-Sensitivity of Synaptic Vesicle Exocytosis
This compound has been pivotal in elucidating the calcium-dependent steps of synaptic vesicle exocytosis. By directly manipulating presynaptic [Ca2+], researchers can bypass the complexities of action potential-evoked calcium influx and directly probe the intrinsic calcium sensitivity of the vesicle fusion machinery. Studies utilizing this compound have revealed that the relationship between [Ca2+] and the rate of exocytosis is highly nonlinear, often exhibiting a cooperative relationship where multiple calcium ions are required to trigger vesicle fusion. This has provided crucial evidence for the existence of a presynaptic calcium sensor that mediates the final steps of neurotransmitter release.
Manipulation of Postsynaptic Calcium Signals and Synaptic Plasticity
Postsynaptic calcium signaling is a critical determinant of synaptic plasticity, the cellular mechanism thought to underlie learning and memory. The precise amplitude, duration, and spatial localization of postsynaptic calcium signals can dictate whether a synapse undergoes long-term potentiation (LTP) or long-term depression (LTD). Caged calcium compounds like this compound offer a means to directly induce these calcium signals and dissect their downstream consequences.
Induction and Mechanistic Dissection of Long-Term Depression (LTD)
Long-term depression is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. The induction of many forms of LTD is known to be triggered by a modest, prolonged rise in postsynaptic calcium concentration. While direct experimental evidence specifically detailing the use of this compound to induce LTD is not extensively documented in readily available literature, the principle of using caged calcium to elicit such calcium transients is well-established. Photolysis of a caged calcium compound within the postsynaptic neuron can mimic the calcium influx that normally triggers LTD, allowing for a controlled investigation of the downstream signaling cascades. For example, photolysis-induced elevation of postsynaptic [Ca2+] has been shown to induce a long-lasting depression of mossy fiber synaptic responses in the hippocampus. researchgate.net This approach allows for the precise timing and localization of the calcium signal, helping to unravel the molecular machinery involved in LTD, such as the activation of calcium-dependent phosphatases that lead to the internalization of postsynaptic receptors.
Spatiotemporal Studies of Calcium Signaling within Dendrites and Spines
Dendrites and their spines are highly specialized compartments where synaptic integration and plasticity occur. Calcium signals within these microdomains are often spatially restricted and temporally brief. Two-photon photolysis of caged compounds, a technique compatible with this compound, provides the necessary precision to study these localized calcium dynamics. By uncaging calcium at a single dendritic spine, researchers can investigate how these local signals influence synaptic efficacy and spine morphology. This technique has been instrumental in demonstrating that calcium transients confined to a single spine are sufficient to induce synaptic plasticity. Furthermore, it allows for the study of calcium signal propagation from the spine into the dendrite and the role of various calcium buffering and extrusion mechanisms in shaping these signals.
Interrogation of Neuronal Circuitry and Intercellular Communication Pathways
Understanding how individual neurons communicate and coordinate their activity within a larger network is a central goal of neuroscience. This compound can be used to selectively activate individual neurons or groups of neurons within a circuit and observe the downstream consequences on network activity.
Integration of this compound Photolysis with Electrophysiological Recording Techniques
The integration of this compound photolysis with various electrophysiological recording techniques has provided neuroscientists with a powerful tool to investigate the intricate signaling pathways within the brain. This combination allows for the precise spatiotemporal control of intracellular calcium levels through photolysis, while simultaneously measuring the resulting electrical activity of neurons. This approach has been particularly valuable in elucidating the roles of calcium in modulating neuronal excitability, synaptic transmission, and plasticity.
One of the primary electrophysiological techniques combined with this compound photolysis is patch-clamp recording . This method allows for the direct measurement of ionic currents across the neuronal membrane, providing high-fidelity insights into the activity of individual ion channels and synaptic receptors. By loading a neuron with this compound via the patch pipette, researchers can trigger a rapid increase in intracellular calcium concentration at a specific time and location using a focused light source, such as a UV laser or a two-photon excitation system. nih.gov The subsequent changes in membrane potential or ionic currents are then recorded, offering a direct correlation between the calcium signal and the neuronal response.
This combined approach has been instrumental in studying the effects of calcium on a variety of neuronal processes. For instance, by uncaging this compound in specific subcellular compartments, such as dendritic spines, researchers can mimic the localized calcium influx that occurs during synaptic activity. frontiersin.org This allows for the investigation of calcium's role in inducing synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).
A significant application of this integrated technique has been in the study of G protein-coupled inwardly rectifying potassium (GIRK) channels, which play a crucial role in regulating neuronal excitability. In a notable study, researchers utilized this compound photolysis to investigate the interaction between calcium release and GIRK currents in dopamine (B1211576) neurons of the Substantia Nigra. researchgate.net By inducing a rapid increase in intracellular calcium through this compound uncaging, they could directly observe the subsequent modulation of GIRK channel activity.
The experimental setup for such studies typically involves a microscope equipped for both fluorescence imaging (to visualize the neuron) and photolysis, coupled with a patch-clamp amplifier and data acquisition system. The use of two-photon excitation for this compound uncaging offers the advantage of deeper tissue penetration and more precise spatial localization of calcium release, minimizing off-target effects. nih.gov
The data obtained from these experiments provide quantitative insights into the calcium sensitivity of various neuronal components. For example, by measuring the amplitude and kinetics of currents evoked by this compound photolysis, researchers can characterize the properties of calcium-activated ion channels, such as the small-conductance calcium-activated potassium (SK) channels. researchgate.net
The following interactive data table summarizes key findings from a study that integrated this compound photolysis with whole-cell voltage-clamp recordings in dopamine neurons. The data illustrates the direct activation of SK channels and the subsequent inhibition of GIRK currents upon photorelease of calcium from this compound.
| Experimental Condition | Measured Parameter | Result | Reference |
| Photolysis of this compound (1 mM) | SK Channel Current | Direct activation observed | researchgate.net |
| Photolysis of this compound with Apamin | SK Channel Current | Current blocked | researchgate.net |
| Photolysis of this compound with Baclofen (10 µM) | GIRK Current | Decrease in current observed | researchgate.net |
| Quantified data across all caged-Ca2+ photolysis experiments | ΔGIRK Charge Transfer | Statistically significant decrease (p < 0.001, n = 13) | researchgate.net |
This table presents a summary of findings where photolytic release of calcium from this compound was used to probe the modulation of ion channels in dopamine neurons. The data demonstrates the utility of this technique in dissecting the roles of intracellular calcium in complex signaling cascades.
Applications of Dmnpe 4 in Cell Biology and Signal Transduction Studies
Regulation of Intracellular Calcium Homeostasis and Downstream Signaling Cascades
DMNPE-4 AM is an effective tool for studying the role of calcium (Ca²⁺) as a ubiquitous second messenger. As a cell-permeable caged calcium compound, it can be loaded into cells in an inactive form. Once inside, intracellular esterases cleave the AM groups, trapping the this compound cage within the cytosol. Subsequent photolysis with a pulse of UV light provides a rapid and localized increase in the intracellular free Ca²⁺ concentration. This technique allows researchers to bypass upstream signaling events and directly investigate the downstream effects of calcium influx, providing critical insights into the complex signaling cascades that govern cellular function.
The properties of this compound make it a highly selective and efficient calcium cage. It exhibits a high affinity for Ca²⁺ in its caged form, with dissociation constants (Kd) of 48 nM at pH 7.2 and 19 nM at pH 7.4. medchemexpress.com After photolysis, its affinity for Ca²⁺ dramatically decreases (Kd ≈ 2 mM), leading to an efficient release of the ion. medchemexpress.com Furthermore, it is highly selective for Ca²⁺ over magnesium (Mg²⁺), an important feature for studies in physiological environments.
| Property | Value | Significance |
|---|---|---|
| Excitation Wavelength | ~350 nm | Allows for specific uncaging with UV light, compatible with two-photon microscopy for enhanced spatial resolution. |
| Kd for Ca²⁺ (Caged) | 19-48 nM | High affinity ensures efficient chelation of calcium, keeping cytosolic concentrations low before photolysis. medchemexpress.com |
| Kd for Ca²⁺ (Uncaged) | ~2 mM | A >100,000-fold decrease in affinity ensures rapid and complete release of calcium upon illumination. |
| Selectivity | High for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ = 10 mM) | Ensures that the experimental effects are due to changes in calcium, not other divalent cations. |
Activation of Specific Ion Channels (e.g., SK and GIRK Channels)
Many ion channels are gated not by voltage but by the binding of intracellular ligands, such as Ca²⁺. The precise control over intracellular Ca²⁺ afforded by this compound is ideal for studying the activation kinetics and downstream effects of these channels. Calcium-activated potassium (KCa) channels, a broad class that includes small-conductance (SK) channels, are critical for regulating neuronal excitability and firing patterns. By using this compound to generate precisely timed and localized Ca²⁺ signals, researchers can study how these channels respond to specific calcium dynamics and contribute to cellular hyperpolarization.
Similarly, G protein-coupled inwardly-rectifying potassium (GIRK) channels are key effectors in signaling pathways that modulate heart rate and neuronal activity. nih.govfrontiersin.org While primarily gated by G protein βγ subunits, their activity can be modulated by other intracellular factors. nih.gov Using caged compounds like this compound allows for the dissection of Ca²⁺-dependent modulation of these channels, separate from the primary G protein activation pathway. The general technique of using caged calcium to study ion channel dynamics has been demonstrated in studies of calcium channel inactivation, where photo-released Ca²⁺ was used to probe channel kinetics with millisecond precision. nih.gov
Investigation of Secretion Processes (e.g., Insulin (B600854) Granule Fusion)
The fusion of secretory vesicles with the plasma membrane, a process known as exocytosis, is fundamental to hormone release and neurotransmission and is often triggered by a rise in intracellular Ca²⁺. nih.govnih.gov The study of insulin secretion from pancreatic beta-cells is a key application area. Glucose stimulation leads to an influx of extracellular Ca²⁺, which triggers the fusion of insulin-containing granules with the cell membrane. nih.gov
The use of caged calcium compounds allows for the direct initiation of this final step, enabling detailed investigation of the fusion machinery itself. nih.gov By elevating cytosolic Ca²⁺ through photolysis of this compound, researchers can analyze the kinetics of insulin granule fusion and the different modes of exocytosis, such as full fusion versus "kiss-and-run," where the fusion pore opens only transiently. frontiersin.org This approach helps to characterize the roles of specific SNARE proteins and calcium sensors, like synaptotagmin, which are central to the fusion process. nih.gov Studies have confirmed the utility of this compound in investigating secretion, for example in elucidating fluid secretion mechanisms in cochlear support cells.
Exploration of Calcium-Dependent Cellular Functions (e.g., Cell Locomotion)
Cell migration is a complex process involving the dynamic reorganization of the actin cytoskeleton, which is heavily influenced by local and transient changes in intracellular Ca²⁺ concentration. mdpi.com Calcium signals can trigger the activity of various actin-binding and motor proteins, leading to processes like pseudopod formation at the leading edge and retraction at the rear of the cell. mdpi.com
The ability of this compound to induce highly localized Ca²⁺ bursts is a powerful tool for dissecting these mechanisms. By uncaging calcium at specific subcellular locations, researchers can investigate how spatial calcium gradients are interpreted by the cell to establish polarity and direct movement. For instance, a localized Ca²⁺ increase near the cell membrane can be used to study its effect on actin polymerization and the formation of migratory protrusions. Optogenetic manipulation of calcium has shown that individual calcium bursts can trigger the fusion and extension of apical actin structures in multiciliated cells, demonstrating the direct link between calcium transients and cytoskeletal dynamics. mdpi.com
Spatiotemporal Control of Gene Expression and RNA Interference Pathways
The DMNPE caging group can be attached to molecules other than calcium chelators, extending its utility to the light-activated control of gene expression and its regulation. This provides a powerful method for turning genes on or off at specific times and in specific cells.
In the context of gene expression, the DMNPE group has been used to cage entire plasmids. By modifying the phosphate (B84403) backbone of plasmid DNA with DMNPE, transcription can be effectively blocked. Transfection of cells with this caged DNA results in no expression of the encoded gene. However, upon irradiation with UV light, the DMNPE groups are cleaved, restoring the plasmid's bioactivity and initiating transcription and subsequent protein expression. nih.gov This technique offers a direct, light-inducible switch for gene activation in targeted cell populations. nih.gov
For gene silencing, DMNPE has been successfully applied to control RNA interference (RNAi) pathways. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can trigger the degradation of specific messenger RNAs (mRNAs). By statistically attaching DMNPE groups to the phosphate backbone of an siRNA, its ability to engage the RNA-induced silencing complex (RISC) is blocked. nih.govrsc.orgfriedmanlaboratory.org This "caged siRNA" remains inert within the cell until it is exposed to light. Photolysis removes the DMNPE groups, releasing the active siRNA, which can then proceed with its gene-silencing function. nih.govrsc.org This method not only allows for spatiotemporal control over gene knockdown but has also been shown to improve the enzymatic stability of the siRNA molecule. nih.govrsc.org
| Feature | Unmodified siRNA | DMNPE-caged siRNA (Dark) | DMNPE-caged siRNA (After Photolysis) |
|---|---|---|---|
| Gene Silencing Activity | High | Reduced / Blocked nih.govrsc.org | Partially to fully restored nih.govrsc.org |
| Enzymatic Stability | Standard | Improved resistance to degradation nih.gov | N/A |
| Temporal Control | Begins after delivery | Inactive until triggered | Activation is light-dependent friedmanlaboratory.org |
| Spatial Control | Active throughout transfected cells | Activity can be restricted to illuminated areas nih.gov |
Assessment of Cell-Permeability and Optimized Intracellular Delivery Strategies for this compound Conjugates
A significant challenge in cell biology is the delivery of active molecules across the cell membrane. For this compound, this is overcome by synthesizing it as an acetoxymethyl (AM) ester conjugate, this compound AM. The AM ester groups increase the hydrophobicity of the molecule, allowing it to passively diffuse across the lipid bilayer of the plasma membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM groups. plos.org This cleavage serves two purposes: it releases the active this compound cage, and it traps the now more hydrophilic molecule within the cytosol, preventing it from leaking back out. plos.org
This AM ester-based delivery is a widely used and effective strategy for loading a variety of fluorescent indicators and caged compounds into living cells. thermofisher.com However, the loading process requires optimization, as factors like incubation time, temperature, and dye concentration can affect the final intracellular concentration and potential compartmentalization within organelles. plos.orgthermofisher.com Studies using other AM-esterified dyes have shown that loading efficiency can vary and that incomplete de-esterification can sometimes occur. thermofisher.comresearchgate.net While often viewed as a limitation, in some contexts, such as the measurement of Ca²⁺ in the endoplasmic reticulum, incomplete de-esterification has been found to fortuitously alter the indicator's affinity to a more suitable range for that specific environment. researchgate.net Quantifying the final intracellular concentration is crucial for precise experiments and can be achieved through imaging-based calibration techniques. nih.gov
Analysis of Molecular Diffusion and Intercellular Communication through Nanotubular Networks
Tunneling nanotubes (TNTs) are thin, actin-based membrane protrusions that form direct connections between the cytoplasms of distant cells. nih.govfrontiersin.org These structures act as conduits for intercellular communication, allowing for the transfer of various cellular components, including organelles, proteins, and signaling molecules like Ca²⁺. frontiersin.orgmdpi.com
The photorelease of caged molecules provides an ideal method to study the dynamics of transport through these delicate structures. By loading cells connected by TNTs with this compound AM, a researcher can use a focused laser beam to uncage Ca²⁺ in a specific location within a "donor" cell and monitor its subsequent diffusion through the TNT to a connected "acceptor" cell. nih.gov This technique was used to demonstrate that passive diffusion of Ca²⁺ alone is often insufficient for efficient long-range signaling through TNTs. Instead, TNTs were found to contain components of the endoplasmic reticulum and IP₃ receptors, allowing for the active propagation of a calcium wave via Ca²⁺-induced Ca²⁺ release, acting as signal amplification sites along the nanotube. nih.gov In other cases, studies using photorelease of caged inositol (B14025) trisphosphate (IP₃) have shown that the diffusion of IP₃ through gap junctions within the TNT, followed by Ca²⁺ release in the recipient cell, is the primary mechanism of signal transmission. nih.govescholarship.org These experiments highlight how this compound and similar caged compounds are invaluable for dissecting the precise mechanisms of intercellular communication.
Advanced Methodological Approaches Employing Dmnpe 4
Integration with Advanced Microscopy Techniques
The efficacy of DMNPE-4 as a research tool is significantly enhanced when coupled with high-resolution microscopy platforms. These integrations allow for both the controlled photorelease of calcium and the detailed visualization of subsequent cellular events.
Two-photon excitation (TPE) microscopy offers a distinct advantage for uncaging experiments by confining the photolysis event to a very small, three-dimensional volume, thereby minimizing photodamage to surrounding areas and allowing for deep tissue penetration. this compound was specifically developed to be sensitive to two-photon excitation, a feature that addressed the limitations of earlier caged compounds. nih.govresearchgate.net It exhibits efficient two-photon absorption at wavelengths around 705 nm. nih.gov
A key advantage of this compound in this context is its efficient release of Ca²⁺ even in the presence of physiological concentrations of magnesium (Mg²⁺), a common challenge for other cages like DM-nitrophen. nih.gov Research using a Ti:Sapphire laser for two-photon excitation photolysis has demonstrated that Ca²⁺ release from this compound produces signals with comparable amplitudes and time courses, regardless of the presence of Mg²⁺. nih.gov This contrasts sharply with DM-nitrophen, where the photorelease of Ca²⁺ is largely prevented by Mg²⁺. nih.gov This property makes this compound a more reliable tool for studying Ca²⁺ dynamics in a cellular environment.
Table 1: Comparative Properties of this compound and DM-nitrophen for Two-Photon Uncaging
| Property | This compound | DM-nitrophen |
|---|---|---|
| Kd for Ca2+ | 19 nM nih.gov | 5 nM nih.gov |
| Kd for Mg2+ | ~7-10 mM nih.govbio-techne.com | 2.5 µM nih.gov |
| Quantum Yield | 0.09 - 0.20 nih.govrndsystems.com | 0.18 nih.gov |
| Ca2+ Affinity Change Upon Photolysis | 21,000-fold nih.gov | 600,000-fold nih.gov |
| Efficient Ca2+ Release in 10 mM Mg2+ | Yes nih.gov | No nih.gov |
Laser-scanning confocal microscopy is a crucial technique for visualizing the consequences of this compound photolysis. springernature.com Following the targeted release of calcium, confocal imaging in line-scan or frame-scan mode allows for high-resolution mapping of the resulting calcium signals as they evolve in space and time. nih.govnih.gov This methodological pairing enables researchers to directly correlate a localized pulse of calcium with specific downstream events, such as the initiation of calcium waves in cardiac myocytes. nih.govnih.gov
Advanced analysis techniques can be applied to the data acquired through confocal microscopy to quantify the intricate patterns of Ca²⁺ signaling. nih.gov Spatiotemporal map (STM)-based analysis allows for the detailed characterization of signal parameters like frequency, duration, propagation velocity, and amplitude, which are often lost when analysis is restricted to simple intensity measurements from selected regions of interest. nih.gov By using this compound to initiate a signal and confocal microscopy to record it, a more complete and quantitative understanding of cellular calcium signaling can be achieved.
Synergistic Use with Fluorescent Indicators for Real-Time Monitoring of Cellular Events
To monitor the changes in intracellular calcium concentration following photolysis of this compound, its use is almost invariably paired with a fluorescent Ca²⁺ indicator. The choice of indicator is critical, as its properties determine the fidelity with which the calcium dynamics are reported. Indicators such as fluo-3 (B43766) and fluo-4 (B1262720) have been successfully used to record the rapid release of calcium from this compound. nih.govprinceton.eduthermofisher.com
The combination allows for real-time visualization of cellular processes. For instance, a flash of UV light releases Ca²⁺ from this compound, and the subsequent binding of this free calcium to an indicator like fluo-4 results in an increase in fluorescence, which can be measured and quantified. thermofisher.com Researchers can select from a variety of indicators based on the specific experimental needs, considering factors like dynamic range and kinetic responses. For example, studies comparing various green-emitting dyes found Cal-520 to be optimal for detecting and tracking local Ca²⁺ signals, while Rhod-4 was identified as a superior red-emitting indicator. This synergistic approach of uncaging with this compound and real-time monitoring with a fluorescent probe provides a powerful method for dissecting the cause-and-effect relationships in calcium signaling pathways. springernature.com
Table 2: Selected Fluorescent Ca²⁺ Indicators for Monitoring this compound Mediated Uncaging
| Indicator | Approx. Excitation/Emission (nm) | Key Characteristics |
|---|---|---|
| Fluo-3 | 490 / 525 | Used in early studies to record Ca2+ signals from this compound photolysis. nih.govprinceton.edu |
| Fluo-4 | 494 / 516 | Commonly used to measure action potentials and contraction rates in cardiomyocytes. thermofisher.com Compatible with two-photon uncaging setups. |
| Cal-520 | 492 / 514 | Demonstrates a large dynamic range and fast rise times, making it optimal for detecting local Ca2+ signals (puffs). |
| Rhod-4 | 544 / 572 | Considered the best among tested red-emitting indicators for monitoring local Ca2+ signals. |
Computational Modeling and Simulation of this compound Photolysis and Intracellular Dynamics
While direct computational models of this compound photolysis are not widely published, the methodological frameworks for such analyses are well-established. Combined quantum mechanics/molecular mechanics (QM/MM) approaches could be employed to investigate the photolysis mechanism of this compound in detail. louisville.edu Such models can simulate the cleavage of the photolabile bond and predict how the surrounding environment influences the reaction, providing insights that are difficult to obtain experimentally. louisville.edu
Furthermore, numerous computational models exist for simulating the intracellular dynamics of calcium following its release. researchgate.netnih.gov These models, such as the continuum Li-Rinzel model combined with drift-diffusion equations, can simulate the spatiotemporal evolution of Ca²⁺ concentration within realistic three-dimensional cell geometries. nih.govnih.gov By integrating a quantitative description of this compound photolysis as an input source, these simulations could predict the resulting Ca²⁺ gradients and their effects on Ca²⁺-sensitive targets within the cell. This approach would allow for a comprehensive, in-silico replication of an uncaging experiment, from the initial flash of light to the ultimate physiological response, helping to interpret experimental data and test hypotheses about the underlying signaling mechanisms. nih.govwhiterose.ac.uk
Development of Novel Caging Strategies and Hybrid Systems (e.g., Nanoparticle-Mediated Uncaging)
The design of this compound itself represents a significant step in the development of novel caging strategies. It was engineered to improve upon the properties of earlier calcium cages like nitrophenyl-EGTA (NP-EGTA). princeton.edu Key improvements included a higher affinity for Ca²⁺ before photolysis (Kd of 19-48 nM), a larger extinction coefficient (5120 M⁻¹cm⁻¹ at 350 nm), and critically, a low sensitivity to Mg²⁺, which ensures its specificity for Ca²⁺ in a physiological context. nih.govrndsystems.comprinceton.edu The DMNPE caging group has also been applied to other molecules, such as luciferin (B1168401), to create cell-permeable probes that can be activated by light. thermofisher.com
Looking forward, the development of hybrid systems represents a promising frontier. While specific examples involving this compound are not yet prevalent, the concept of nanoparticle-mediated uncaging is an active area of research. This strategy involves attaching caged compounds to nanoparticles, which could potentially improve their delivery to specific cells or subcellular locations and offer alternative uncaging triggers, such as near-infrared light through upconversion nanoparticles. Such hybrid systems could enhance the spatial precision of Ca²⁺ release and open new avenues for the therapeutic and research applications of caged compounds like this compound.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Extinction Coefficient (at 350 nm) | 5120 M-1 cm-1bio-techne.comrndsystems.comprinceton.edu |
| Quantum Yield (Φ) | 0.09 - 0.20 nih.govbio-techne.comrndsystems.com |
| Kd for Ca2+ (pre-photolysis, pH 7.2) | 48 nM bio-techne.comrndsystems.comprinceton.edu |
| Kd for Ca2+ (pre-photolysis, pH 7.4) | 19 nM nih.govbio-techne.comrndsystems.com |
| Kd for Ca2+ (post-photolysis) | ~2 mM bio-techne.comrndsystems.comprinceton.edu |
| Kd for Mg2+ | 10 mM bio-techne.comrndsystems.com |
| Two-Photon Excitation Wavelength | ~705 nm nih.gov |
| Molecular Formula (AM-ester form) | C34H47N3O22rndsystems.com |
Compound List
Table 4: Names of Compounds Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl-EGTA |
| This compound AM | Bis(acetoxymethyl) 3,12-bis(2-(acetoxymethoxy)-2-oxoethyl)-5-(4,5-dimethoxy-2-nitrophenyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate |
| DM-nitrophen | 4,5-Dimethoxy-2-nitrobenzyl-EGTA |
| NP-EGTA | o-Nitrophenyl-EGTA |
| EGTA | Egtazic acid (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) |
| Fluo-3 | 1-[2-Amino-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]-2-(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid |
| Fluo-4 | N-[4-[6-[(acetyloxy)methoxy]-2,7-difluoro-3-oxo-3H-xanthen-5-yl]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-glycine, (acetyloxy)methyl ester |
| Cal-520 | Not available |
| Rhod-4 | Not available |
| Luciferin | (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
Comparative Analysis of Dmnpe 4 with Other Caged Compounds
Comparative Photochemical and Biological Performance of DMNPE-4 vs. Nitrophenyl-EGTA (NP-EGTA)
This compound and Nitrophenyl-EGTA (NP-EGTA) are both EGTA-based caged calcium compounds, meaning they are chemically modified forms of EGTA designed to release calcium upon irradiation princeton.edunih.gov. However, they exhibit notable differences in their photochemical and biological performance.
Photochemically, this compound offers advantages in light absorption. The dimethoxy substituents on the nitrophenyl chromophore in this compound lead to a red shift in the absorption spectrum and an increased extinction coefficient compared to NP-EGTA princeton.edu. This compound has an extinction coefficient of 5120 M⁻¹cm⁻¹ at 350 nm, significantly higher than NP-EGTA's 975 M⁻¹cm⁻¹ acs.orgprinceton.edu. This higher extinction coefficient means this compound absorbs 340–360 nm light more efficiently thermofisher.com. The quantum yield of photolysis for this compound is reported to be around 0.09 in the presence of saturating calcium concentrations, while NP-EGTA has a higher quantum yield of 0.20-0.23 princeton.eduthermofisher.com.
Biologically, a key difference lies in their calcium binding affinities and the change in affinity upon photolysis. This compound has a higher affinity for Ca²⁺ before uncaging (Kd values are 48 nM at pH 7.2 and 19 nM at pH 7.4) compared to NP-EGTA (Kd ~80 nM) tocris.comacs.orgprinceton.eduspiedigitallibrary.org. Upon photolysis, this compound's photoproducts have a low affinity for Ca²⁺ (Kd in the range of 2 mM at pH 7.2), resulting in a substantial ~40,000-fold change in apparent affinity for Ca²⁺ princeton.edu. Similarly, NP-EGTA's photoproducts have a significantly lower affinity for Ca²⁺ (~12,500-fold lower than intact NP-EGTA), also leading to effective calcium release thermofisher.com. Both compounds release Ca²⁺ rapidly upon irradiation princeton.edu. NP-EGTA has a negligible affinity for Mg²⁺, making it highly selective for Ca²⁺ over Mg²⁺ plos.orgnih.govnih.gov. This compound also exhibits a comparatively low affinity for Mg²⁺ (Kd ~10 mM or 7 mM), which is advantageous for experiments conducted at physiological Mg²⁺ levels tocris.comspiedigitallibrary.org.
Studies have shown that NP-EGTA can be used to change intracellular calcium concentration over a range from resting levels to several hundred micromolar researchgate.net. While NP-EGTA uncages with a time constant of 10.3 ms (B15284909) for a large fraction (65%), leading to relatively slow increases in calcium concentration, the uncaging of DM-nitrophen is considerably faster nih.gov. This compound exhibits biphasic Ca²⁺ release kinetics, with 70% released rapidly (rate about 48,000 s⁻¹) and 30% at a slower rate (1.5 s) princeton.edu.
Distinctive Features and Advantages of this compound Relative to DM-nitrophen
This compound and DM-nitrophen are both widely used caged calcium compounds, but they differ in their chelating cores and properties nih.gov. DM-nitrophen is based on EDTA, while this compound is an EGTA derivative plos.orgnih.gov.
A significant advantage of this compound over DM-nitrophen is its lower affinity for Mg²⁺ spiedigitallibrary.orgnih.gov. DM-nitrophen has a relatively high affinity for Mg²⁺ (Kd ~25 µM or 2.5 µM), which can complicate experiments at physiological Mg²⁺ concentrations by leading to the uncaging of both Ca²⁺ and Mg²⁺ princeton.eduplos.orgnih.govresearchgate.netnih.gov. In contrast, this compound's low affinity for Mg²⁺ makes it more suitable for studies where maintaining physiological Mg²⁺ levels is crucial spiedigitallibrary.orgnih.gov.
In terms of calcium binding, DM-nitrophen has a very high affinity for Ca²⁺ when intact (Kd 5 nM) princeton.eduplos.orgresearchgate.net. This compound also has a high affinity (Kd 19-48 nM), though slightly lower than DM-nitrophen tocris.comacs.orgprinceton.eduspiedigitallibrary.org. Upon photolysis, both compounds undergo a large decrease in Ca²⁺ affinity princeton.eduresearchgate.netsigmaaldrich.com. DM-nitrophen's photoproducts have a low affinity for Ca²⁺ (Kd ~3 mM), similar to this compound's photoproducts (Kd ~2 mM) princeton.eduresearchgate.net.
Photochemically, DM-nitrophen has a good quantum yield of photolysis (0.18), and a very rapid Ca²⁺ release rate (38,000 s⁻¹) princeton.edu. This compound has a quantum yield of 0.09 and a rapid biphasic release princeton.edu. DM-nitrophen has also been used for two-photon uncaging spiedigitallibrary.orgplos.orgfrontiersin.org.
While DM-nitrophen's high Ca²⁺ affinity allows a greater proportion of the cage to be bound to Ca²⁺ at resting intracellular conditions, potentially enabling larger changes in calcium concentration upon photolysis, its significant Mg²⁺ affinity is a notable drawback compared to the higher Mg²⁺ selectivity of this compound researchgate.netnih.govresearchgate.net.
Comparison of this compound with Nitr-5 and Nitr-2 for Calcium Uncaging
Nitr-5 and Nitr-2 are BAPTA-based caged calcium compounds, representing a different strategy for calcium uncaging compared to the EGTA-based this compound nih.gov. BAPTA derivatives like Nitr-5 and Azid-1 modify their buffering capacity upon photolysis to release calcium nih.gov.
Compared to Nitr-5, DM-nitrophen (and by extension, this compound which shares some characteristics) has a higher affinity for Ca²⁺ and a much greater change in affinity when irradiated researchgate.netutdallas.edu. Nitr-5 has a pre-photolysis Kd for Ca²⁺ of 145 nM and a post-photolysis Kd of 6 µM researchgate.netutdallas.edu. These affinities are within the physiological range of calcium concentrations, meaning Nitr-5 can affect cellular calcium buffering even before uncaging utdallas.edu. DM-nitrophen, with a higher initial affinity (5 nM) and much lower post-photolysis affinity (3 mM), is less likely to buffer endogenous calcium significantly after uncaging researchgate.net. While specific comparative data for this compound versus Nitr-5 and Nitr-2 is less extensively detailed in the provided sources, the comparison between DM-nitrophen and Nitr-5 highlights the different strategies (fragmentation vs. affinity change) and their implications for buffering and the magnitude of achievable calcium transients nih.govresearchgate.netutdallas.edu.
Nitr-5, unlike DM-nitrophen, can be loaded into cells non-invasively using its membrane-permeant acetoxymethyl ester form, which is cleaved by intracellular enzymes utdallas.edu. This is a distinct advantage for experiments requiring minimal perturbation of the cell membrane utdallas.edu. The membrane permeability of this compound AM-caged-calcium is mentioned, indicating a similar non-invasive loading capability tocris.com.
This compound in the Context of Other Ortho-Nitrobenzyl Derivatives and Alternative Caging Groups
The ortho-nitrobenzyl group is a widely used photoremovable protecting group in caged compounds due to its compatibility with various functional groups, ease of synthesis, and reasonable light sensitivity annualreviews.orgthermofisher.com. This compound belongs to the class of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caged compounds, which are derivatives of the ortho-nitrobenzyl chromophore thermofisher.com.
Compared to simpler ortho-nitrobenzyl (o-NB) derivatives like 2-nitrobenzyl (CNB) and 1-(2-nitrophenyl)ethyl (NPE), DMNPE derivatives, including this compound, have longer-wavelength absorption maxima (~355 nm) and absorb 340–360 nm light more efficiently thermofisher.com. However, their photolysis rates and quantum yields are generally lower than those of CNB-caged probes thermofisher.com. For instance, NPE-caged ATP has a quantum yield of >0.5, while this compound is 0.09 nih.govprinceton.edu. The presence of electron-donating methoxy (B1213986) groups in the DMNPE chromophore is intended to lead to faster release compared to simple ortho-nitrobenzyl caged compounds nih.gov.
Other ortho-nitrobenzyl derivatives exist, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 5-carboxymethoxy-2-nitrobenzyl (CMNB) thermofisher.com. DMNB-caged compounds also have longer-wavelength absorption but generally lower quantum yields than CNB thermofisher.com. CMNB offers intermediate absorption wavelength and improved water solubility thermofisher.com.
Beyond ortho-nitrobenzyl derivatives, alternative caging groups exist with different photochemical properties. For example, the nitrodibenzofuran (NDBF) chromophore offers a very high extinction coefficient and quantum yield, making it highly efficient for UV photolysis instras.com. Coumarin-based caging groups, like the bromo-hydroxycoumarin (Bhc) group, have been developed, some specifically for two-photon photolysis, although they can have limitations such as slow hydrolysis of photoproducts frontiersin.org. Visible-light-sensitive caging groups based on ruthenium complexes, BODIPY derivatives, or cyanine (B1664457) dyes are also being explored to reduce phototoxicity and increase tissue penetration depth rsc.org.
This compound, with its dimethoxy-substituted nitrobenzyl group, represents an effort to tune the properties of the ortho-nitrobenzyl chromophore, specifically enhancing light absorption at wavelengths slightly longer than basic nitrobenzyl groups and providing a favorable balance of calcium binding affinity and selectivity princeton.eduthermofisher.com.
Established Criteria for Optimal Caged Compound Selection in Specific Academic Research Contexts
Selecting the optimal caged compound for a specific academic research context depends on several critical criteria, balancing the photochemical properties of the cage with the biological requirements of the experiment annualreviews.orgnih.gov. Key criteria include:
Biological Inertness: The caged compound should be biologically inert before photolysis, meaning it should not interact with or interfere with the biological system being studied annualreviews.orgnih.gov. Off-target effects, such as antagonism towards unrelated receptors, can complicate results nih.govpnas.org.
Photochemical Efficiency: This is determined by the extinction coefficient (ability to absorb light) and the quantum yield (efficiency of uncaging per absorbed photon) nih.govinstras.com. Higher efficiency means less light is required, reducing potential photodamage to the biological sample nih.gov. The product of extinction coefficient and quantum yield (εΦ) is often used as a measure of effectiveness princeton.edursc.org.
Uncaging Kinetics: The rate of release of the active molecule must be faster than the biological process being studied to accurately capture its kinetics nih.govnih.gov. This is particularly important for rapid events like neurotransmission or calcium signaling nih.gov.
Wavelength Sensitivity: The optimal excitation wavelength depends on the experiment. UV light is commonly used for many nitrobenzyl cages, but longer wavelengths (visible or near-IR) are preferred for reduced phototoxicity and deeper tissue penetration, especially in live cell or tissue imaging annualreviews.orgthermofisher.comrsc.orgacs.org. Two-photon uncaging using near-IR light offers excellent 3D spatial control spiedigitallibrary.orgplos.orgfrontiersin.orgacs.org.
Solubility and Delivery: The caged compound must be soluble in the experimental medium and capable of being delivered to the target site, whether extracellularly or intracellularly nih.gov. Membrane-permeant ester forms are useful for intracellular delivery tocris.comutdallas.edu.
Photoproducts: The photoproducts resulting from uncaging should be biologically inert and not interfere with the experiment annualreviews.orgnih.gov.
Selectivity (for ions): For caged ions like calcium, high selectivity over other abundant ions (e.g., magnesium) is crucial to ensure that only the desired ion is released plos.orgnih.govnih.gov.
Affinity (for ions): For caged chelators, the affinity for the target ion before and after photolysis is critical for controlling the magnitude and kinetics of the concentration change princeton.eduresearchgate.netutdallas.edu. A high initial affinity and a large drop upon photolysis are generally desirable for efficient release princeton.eduresearchgate.net.
Researchers must weigh these criteria based on the specific biological question, the experimental system (e.g., cell culture, tissue slice, in vivo), and the available equipment (e.g., light source, microscope) annualreviews.orgnih.gov. For calcium uncaging, compounds like this compound, NP-EGTA, and DM-nitrophen offer different combinations of these properties, making them suitable for distinct applications princeton.eduspiedigitallibrary.orgplos.orgnih.govresearchgate.netresearchgate.netutdallas.edu.
Future Directions and Emerging Research Avenues for Dmnpe 4
Rational Design and Synthesis of Next-Generation DMNPE-4 Derivatives with Enhanced or Tuned Properties
The rational design and synthesis of this compound derivatives represent a key future direction to overcome current limitations and tailor properties for specific experimental needs. This compound itself was developed as an improvement over earlier caged calcium compounds like NP-EGTA, offering higher affinity for Ca2+ before photolysis and a larger extinction coefficient princeton.edu. Future derivatives could focus on tuning various parameters:
Improved Photochemical Efficiency and Wavelength Sensitivity: While this compound is efficiently photolyzed by near-UV light around 350 nm and can be used for two-photon uncaging, developing derivatives sensitive to longer wavelengths (e.g., visible or near-infrared light) would allow for deeper tissue penetration and reduced autofluorescence and photodamage annualreviews.orgacs.org. This involves modifying the photolabile nitrophenyl chromophore.
Faster Uncaging Kinetics: Although this compound exhibits rapid Ca2+ release kinetics (with a major component around 48,000 s-1), a minor, slower component (around 1.5 s-1) has been observed princeton.edu. Derivatives with uniformly faster release rates would enable the study of extremely rapid biological processes.
Modified Cation Selectivity and Affinity: this compound shows good selectivity for Ca2+ over Mg2+, but refining the affinity and selectivity profiles could be beneficial for experiments where precise control over specific divalent cations is critical princeton.edumedchemexpress.comtocris.comrndsystems.com.
Enhanced Cell Permeability and Targeting: The AM ester form of this compound is cell-permeable, allowing intracellular delivery tocris.comrndsystems.comnih.gov. Future work could explore conjugating this compound or its derivatives to targeting moieties to direct their delivery to specific cell types or subcellular compartments.
Integration with Other Functionalities: Designing derivatives that integrate imaging capabilities (e.g., fluorescent indicators) or allow conjugation to biomolecules could create powerful multimodal probes.
The iterative process of rational design, organic synthesis, and detailed photochemical and biological evaluation is crucial for developing these next-generation caged compounds researchgate.netnih.gov.
Expansion of this compound Applications to Novel Biological Systems and Signaling Pathways
This compound has been widely used to study calcium signaling in various biological systems, including neurons, cardiac myocytes, and oocytes nih.govnih.govnih.govspiedigitallibrary.org. Future research can expand its application to:
Understudied Cell Types and Organisms: Applying this compound or its optimized derivatives to investigate calcium dynamics in a broader range of cell types, tissues, and model organisms could reveal novel insights into diverse physiological processes.
Different Signaling Pathways: While primarily a calcium cage, the underlying caging chemistry (based on the dimethoxy-ortho-nitrophenyl group) can be adapted to cage other molecules involved in various signaling cascades wiley-vch.de. Future studies could explore caging and uncaging other second messengers or signaling molecules using the this compound scaffold or related designs. For instance, the DMNPE group has been used to cage siRNA and 4-hydroxyclozapine (4-OHC) nih.govresearchgate.net.
Developmental Biology and Disease Models: Utilizing this compound in developmental biology studies could help understand the role of calcium signaling in cell fate decisions, morphogenesis, and tissue development. Applying it to various disease models, particularly those involving dysregulated calcium homeostasis, could aid in elucidating disease mechanisms and testing potential therapeutic interventions. Recent work has used this compound AM to study calcium propagation through neuronal nanotubes biorxiv.org.
Synergistic Integration of this compound with Optogenetic and Chemogenetic Tools for Multimodal Control
Combining caged compounds like this compound with optogenetic and chemogenetic approaches offers powerful strategies for multimodal control of cellular function with high spatiotemporal precision nih.govnih.gov.
Orthogonal Control: Integrating this compound-mediated calcium uncaging (triggered by light) with optogenetic control of neuronal activity (using light-sensitive channels or pumps) or chemogenetic modulation (using designer receptors activated by designer drugs) allows for the independent manipulation of different signaling modalities within the same cell or circuit. This enables researchers to dissect the interplay between various signaling pathways.
Spatiotemporal Precision: The ability of this compound to be uncaged with high spatial resolution, particularly with two-photon excitation, complements the spatial targeting capabilities of optogenetics and chemogenetics nih.govnih.govspiedigitallibrary.orgfrontiersin.org. This allows for precise perturbation of calcium signaling in defined cellular compartments or small groups of cells, followed by monitoring the effects on other signaling events controlled by opto- or chemogenetic tools.
Investigating Complex Biological Processes: The synergistic use of these techniques can provide unprecedented control over complex biological processes involving multiple signaling pathways, such as synaptic plasticity, cell migration, and developmental processes. For example, one could use optogenetics to control neuronal firing while simultaneously using this compound uncaging to investigate the role of calcium influx in neurotransmitter release or downstream signaling.
Advanced Computational and Theoretical Studies to Elucidate this compound Photochemistry and Biological Interactions
Computational and theoretical studies play a vital role in understanding the fundamental photochemistry of this compound and predicting its interactions within biological environments. This knowledge can inform the rational design of improved derivatives.
Photochemical Mechanism Elucidation: Advanced computational methods, such as quantum chemistry calculations, can provide detailed insights into the mechanism of photolysis of the this compound caging group, including the excited-state dynamics and the transition states involved in bond cleavage researchgate.netwiley-vch.de. This can help optimize the caging group structure for improved quantum yield and faster release rates.
Predicting Photophysical Properties: Theoretical models can be used to predict the absorption and two-photon absorption cross-sections of this compound and its derivatives, guiding the design of compounds with optimized optical properties for specific wavelengths frontiersin.org.
Simulating Biological Interactions: Molecular dynamics simulations and docking studies can model the interactions of this compound and its caged targets with biological molecules, such as proteins and membranes. This can help understand factors influencing cell permeability, subcellular localization, and potential off-target effects.
Predicting Uncaging Efficiency in Complex Environments: Computational models can simulate the diffusion of this compound and the released target molecule in complex cellular environments, taking into account factors like viscosity, binding sites, and spatial confinement. This can help predict the effective concentration of the released molecule and optimize experimental parameters.
Potential for this compound in High-Throughput Screening Platforms for Fundamental Biological Discovery
High-throughput screening (HTS) platforms are widely used for drug discovery and fundamental biological research, enabling rapid testing of large compound libraries medinadiscovery.combmglabtech.comevotec.commdpi.com. This compound and similar caged compounds have the potential to be integrated into HTS workflows for various applications.
Light-Activated Screening: this compound allows for the light-activated release of calcium, which can trigger downstream signaling events or cellular responses. This can be leveraged in HTS assays to study calcium-dependent processes or identify modulators of these pathways. For example, screening compound libraries for their ability to enhance or inhibit a calcium-dependent response triggered by this compound uncaging.
Spatiotemporally Controlled Perturbation in HTS: The ability to uncage this compound with spatial and temporal control can be particularly valuable in HTS platforms involving cellular assays. This allows for precise perturbation of calcium signaling in a high-throughput format, enabling the study of dynamic cellular processes.
Screening Caged Libraries: While this compound is a caged calcium, the DMNPE caging group can be applied to other molecules wiley-vch.denih.govresearchgate.net. Developing libraries of diverse biologically active molecules caged with DMNPE or similar photolabile groups could enable light-activated screening for various biological activities in a high-throughput manner.
Integration with Automated Microscopy: HTS platforms often utilize automated microscopy for data acquisition. The light-activated nature of this compound is well-suited for integration with automated microscopy systems, allowing for programmed uncaging and subsequent imaging of cellular responses across large numbers of samples.
The integration of caged compounds like this compound into HTS requires the development of specialized instrumentation and assay formats that can accommodate light delivery and rapid detection in a high-throughput setting bmglabtech.com.
Q & A
Q. What is the mechanism of action of DMNPE-4 in calcium ion research, and how do its biochemical properties influence experimental outcomes?
this compound (a photolabile EGTA analogue) enables precise spatiotemporal control of intracellular Ca²⁺ release via UV photolysis. Its Ca²⁺ affinity (Kd) is pH-dependent:
Q. How should researchers design controlled experiments using this compound to study calcium-dependent signaling pathways?
- Key variables : pH, buffer composition, and UV wavelength (optimized at 350–380 nm).
- Methodology :
Pre-load cells with this compound AM ester (10–20 µM, 30–60 min incubation).
Use a calcium-free buffer to prevent extracellular Ca²⁺ interference.
Validate uncaging efficiency via parallel assays with Ca²⁺-sensitive dyes.
Control for off-target effects by comparing results with non-caged EGTA controls.
- Statistical rigor : Triplicate trials with error bars (standard deviation) and ANOVA for cross-condition comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in calcium flux data generated using this compound across different cellular models?
Contradictions often arise from variations in cellular esterase activity (affecting this compound AM hydrolysis) or buffer pH. To address this:
- Step 1 : Quantify intracellular this compound concentration via HPLC or fluorescence calibration.
- Step 2 : Standardize buffer conditions (pH 7.2–7.4) and validate using pH-sensitive probes.
- Step 3 : Perform sensitivity analysis to identify dominant variables (e.g., photolysis efficiency vs. esterase activity).
- Step 4 : Compare results with orthogonal methods (e.g., electrophysiology or GCaMP sensors) to confirm mechanistic consistency .
Q. What are the best practices for ensuring reproducibility and data integrity in longitudinal studies involving this compound?
- Data Management Plans (DMPs) :
- Specify storage formats (e.g., TIFF for imaging, .csv for quantitative data).
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
- Archive raw data in community-accepted repositories (e.g., Zenodo, Figshare).
- Documentation :
- Report UV exposure parameters (wavelength, duration, intensity) and calibration curves.
- Disclose batch-specific this compound purity levels (HPLC-validated ≥95%).
Q. How can this compound be integrated with advanced imaging techniques (e.g., super-resolution microscopy) to study subcellular calcium dynamics?
- Optimization steps :
Match this compound’s photolysis wavelength with imaging lasers to avoid unintended Ca²⁺ release.
Use pulsed UV illumination synchronized with imaging acquisition to minimize photobleaching.
Validate spatial resolution via colocalization with organelle-specific markers (e.g., ER-Tracker).
- Data analysis :
- Apply deconvolution algorithms to correct for UV scattering in thick samples.
- Use computational models (e.g., Monte Carlo simulations) to predict Ca²⁺ diffusion gradients .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
